6-Bromo-2-tetralone ethylene ketal
Description
6-Bromo-2-tetralone ethylene ketal is a brominated tetralone derivative protected as an ethylene ketal. The compound features a fused bicyclic structure (tetralone backbone) with a bromine substituent at the 6-position and an ethylene ketal group at the 2-position. The ketal functionality stabilizes the ketone moiety, making it resistant to nucleophilic or reducing conditions during synthetic procedures . This compound is likely utilized as an intermediate in organic synthesis, particularly in reactions requiring selective deprotection or further functionalization of the bromine substituent.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
7'-bromospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C12H13BrO2/c13-11-2-1-10-8-12(14-5-6-15-12)4-3-9(10)7-11/h1-2,7H,3-6,8H2 |
InChI Key |
HGNTYOWZYSSTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1C=C(C=C3)Br)OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The table below compares key properties of 6-Bromo-2-tetralone ethylene ketal with structurally related brominated ketals:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₃BrO₂ | 269.14 | Not available | Fused bicyclic system; bromine at 6-position; ketal stabilizes ketone |
| 4-Bromobenzophenone ethylene ketal | C₁₅H₁₃BrO₂ | 305.17 | 59793-76-9 | Aromatic benzophenone backbone; bromine at para-position; extended conjugation |
| 3-Buten-2-one ethylene ketal | C₅H₈O₂ | 100.12 | Not available | Simple α,β-unsaturated ketal; used in palladium-catalyzed cross-couplings |
Key Observations :
- Molecular Complexity: The fused tetralone system in this compound introduces steric constraints and electronic effects distinct from the linear benzophenone or butenone analogs.
- Bromine Reactivity: The bromine in this compound is positioned on a saturated carbon, whereas in 4-Bromobenzophenone ethylene ketal, it resides on an aromatic ring. This difference influences reactivity in substitution or cross-coupling reactions .
a) Catalytic Hydrogenation
Ethylene ketals are often employed to protect ketones during hydrogenation. For example, a cardanolide ketal (structurally analogous to this compound) was hydrogenated over palladium on carbon to yield a saturated product, demonstrating the ketal’s stability under reducing conditions . In contrast, α,β-unsaturated ketals like 3-buten-2-one ethylene ketal undergo palladium-catalyzed arylations with bromobenzene, producing benzalacetone ethylene ketal in 92% yield . The tetralone system in this compound may hinder similar reactions due to steric bulk.
b) Acid Hydrolysis
Ketal hydrolysis typically requires strong acids. For instance, a cardanolide ketal was hydrolyzed using 2.8 M perchloric acid in aqueous tetrahydrofuran . The fused tetralone system in this compound may slow hydrolysis compared to simpler ketals like 3-buten-2-one ethylene ketal, which lacks steric hindrance.
c) Cross-Coupling Reactions
4-Bromobenzophenone ethylene ketal’s aromatic bromine is primed for Suzuki or Ullmann couplings. However, the bromine in this compound, being aliphatic, may require harsher conditions or specialized catalysts for analogous reactions .
Industrial and Patent Relevance
Dorf Ketal’s patents on ethylene process technologies (e.g., carbonyl compound removal) highlight the industrial importance of ketals .
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